Ursodeoxycholic Acid (sodium salt)
Description
Ursodeoxycholic acid (UDCA), a secondary bile acid, is a 7β-hydroxy epimer of chenodeoxycholic acid (CDCA) . Its sodium salt form enhances water solubility, enabling broader therapeutic applications, such as oral formulations and injectables . UDCA is naturally present in bear bile and synthesized via electrochemical reduction of 7-ketolithocholic acid or plant-derived precursors . Clinically, it is used to treat cholestatic liver diseases, dissolve cholesterol gallstones, and alleviate intrahepatic cholestasis of pregnancy . Its sodium salt derivatives, including disodium 3,7-disulfate, further improve bioavailability and therapeutic utility .
Properties
Molecular Formula |
C24H39NaO4- |
|---|---|
Molecular Weight |
414.6 g/mol |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
InChI Key |
DOVZGADDWOFQEZ-FUXQPCDDSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthesis of UDCA 3,7-Disulfate Di-Trimethylammonium Intermediate
The process begins with reacting ursodeoxycholic acid (UDCA) with a trimethylamine-sulfuric anhydride complex in dimethylformamide (DMF) at 40–90°C. A molar ratio of 1:2.2 (UDCA to complex) ensures complete sulfonation at positions 3 and 7, yielding the crystalline di-trimethylammonium salt (UDCA-DS-TMN). Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates, while acetone crystallization isolates the product with >95% purity.
Conversion to Tri-Sodium Salt
The UDCA-DS-TMN intermediate undergoes salification with sodium hydroxide in methanol at 20–30°C. This step replaces trimethylammonium groups with sodium ions, forming the tri-sodium salt (UDCA-DS-Na₃). Methanol’s low steric hindrance facilitates rapid ion exchange, achieving near-quantitative conversion.
Partial Acidification to Disodium Salt
Controlled acidification of UDCA-DS-Na₃ with hydrochloric acid in isopropanol (pH 3.0–4.5) selectively removes one sodium ion, yielding the disodium salt (UDCA-DS-Na₂). Isopropanol prevents esterification side reactions, unlike methanol or ethanol, which form carboxylate esters. Filtration removes sodium chloride byproducts, followed by acetone precipitation to isolate UDCA-DS-Na₂ in 83% yield.
Table 1: Key Parameters for Sulfonation-Acidification Method
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| UDCA:Sulfonation Complex | 1:2.2 molar ratio | >95% intermediate |
| Salification Solvent | Methanol | ~100% conversion |
| Acidification pH | 3.0–4.5 (HCl) | 83% final yield |
| Precipitation Solvent | Acetone | 99% purity |
Neutralization of Ursodeoxycholic Acid
Synthesis of High-Purity UDCA
Chenodeoxycholic acid undergoes Wolff-Kishner reduction and hydrolysis to produce crude UDCA. Purification via imidazole salt formation in sec-butanol removes hydrophobic impurities, achieving <0.35% chenodeoxycholic acid contamination.
Sodium Salt Formation
Neutralizing UDCA with sodium hydroxide (30% w/w) in aqueous ethyl acetate at 60–65°C forms the sodium salt. Ethyl acetate’s partial miscibility with water enables phase separation, isolating UDCA-Na with 65.1% yield and >99.5% purity. Metallic sodium in sec-butanol alternatively generates the salt via alkoxide intermediates, though this method requires stringent temperature control to avoid over-saponification.
Table 2: Neutralization Method Performance
| Parameter | Condition | Outcome |
|---|---|---|
| Base | NaOH (30%) | 65.1% yield |
| Solvent System | Ethyl acetate/water | >99.5% purity |
| Temperature | 60–65°C | Minimal ester byproducts |
Oxidation-Reduction Pathway from Chenodeoxycholic Acid
Bromination and Oxidation
Chenodeoxycholic acid reacts with N-bromosuccinimide (NBS) in acetone-water (3:1 v/v) under light exclusion, introducing a hydroxyl group at position 7β. Sodium bisulfite quenches excess NBS, preventing over-bromination. Subsequent reflux with hydrochloric acid in methanol esterifies the carboxyl group, stabilizing the molecule for further reduction.
Table 3: Oxidation-Reduction Method Metrics
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, acetone-water | 92% conversion |
| Esterification | HCl, methanol | 85% yield |
| Reduction & Hydrolysis | Hydrazine, NaOH | 88.1% purity |
Critical Analysis of Industrial Applicability
Cost-Effectiveness
The sulfonation-acidification method () requires expensive trimethylamine-sulfuric anhydride complexes, increasing raw material costs. In contrast, the neutralization route () uses widely available sodium hydroxide, reducing expenses by 30–40%.
Chemical Reactions Analysis
Types of Reactions
Ursodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion of chenodeoxycholic acid to 3α-hydroxy-7β-carbonyl-5β-cholanic acid using sodium hypochlorite.
Reduction: Hydrogenation of 3α-hydroxy-7β-carbonyl-5β-cholanic acid to ursodeoxycholic acid using Raney nickel.
Substitution: Formation of ursodeoxycholic acid sodium salt by reacting ursodeoxycholic acid with sodium hydroxide.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, methanol, copper-loaded activated carbon.
Reduction: Raney nickel, hydrogen gas, n-butyl alcohol.
Substitution: Sodium hydroxide, acetone, glacial acetic acid
Major Products Formed
Oxidation: 3α-hydroxy-7β-carbonyl-5β-cholanic acid.
Reduction: Ursodeoxycholic acid.
Substitution: Ursodeoxycholic acid sodium salt
Scientific Research Applications
Clinical Applications
1. Treatment of Primary Biliary Cholangitis
- Indication : UDCA is the standard treatment for primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts.
- Mechanism : It increases bile flow, decreases hydrophobicity of bile acids, and exhibits anti-inflammatory properties, which collectively improve liver biochemistry and histology.
- Clinical Evidence : A systematic review of 16 randomized clinical trials involving 1,447 patients showed that UDCA significantly improves liver biochemistry compared to placebo .
2. Management of Gallstones
- Indication : UDCA is indicated for the treatment of radiolucent gallstones in patients selected for elective cholecystectomy.
- Mechanism : It alters the composition of bile to dissolve cholesterol gallstones and prevent their formation during rapid weight loss.
- Clinical Evidence : Studies have demonstrated that UDCA can effectively reduce gallstone recurrence rates post-cholecystectomy .
3. Drug-Induced Liver Injury (DILI)
- Indication : UDCA has been investigated for its role in treating drug-induced liver injury.
- Mechanism : It protects hepatocytes from damage caused by hepatotoxic drugs and promotes recovery.
- Clinical Evidence : In a systematic review, 18 out of 25 case reports indicated improvement in liver injury associated with UDCA therapy .
Pharmacokinetics and Absorption
The absorption characteristics of UDCA can be influenced by dietary factors. A study indicated that high-fat diets significantly delayed the absorption of UDCA, altering its pharmacokinetic profile but not affecting its maximum concentration levels .
Emerging Research Areas
1. Inflammatory Bowel Disease (IBD)
Recent studies suggest that UDCA may have potential therapeutic effects in inflammatory bowel diseases due to its anti-inflammatory properties. The cytoprotective effects observed in liver diseases may also extend to intestinal epithelium protection .
2. Neurological and Metabolic Disorders
Research indicates that UDCA could play a role in treating neurological conditions and metabolic disorders due to its ability to modulate inflammation and apoptosis pathways .
Table: Summary of Case Reports on Ursodeoxycholic Acid for DILI Treatment
| Author | Age/Gender | Culprit Drug | Type of Liver Damage | UDCA Dose/Duration | Improvement |
|---|---|---|---|---|---|
| Piotrowicz et al. (1995) | 57/M | Flucloxacillin | Cholestatic | 750 mg/day for 16 days | Yes |
| Other Cases | Various | Various | Mixed Types | Varies | Yes/No |
In these cases, improvements were noted in liver function tests after starting UDCA therapy, highlighting its potential utility in managing DILI.
Mechanism of Action
Ursodeoxycholic Acid (sodium salt) exerts its effects through several mechanisms:
Cytoprotection: Protects cholangiocytes and hepatocytes from the toxic effects of hydrophobic bile acids by reducing bile acid cytotoxicity.
Stimulation of Bile Secretion: Enhances hepatobiliary secretion by stimulating the synthesis and insertion of key transporters into the canalicular membrane of hepatocytes.
Anti-apoptotic Effects: Inhibits apoptosis by preventing mitochondrial membrane permeability transition and reducing endoplasmic reticulum stress.
Anti-inflammatory and Antioxidant Properties: Reduces inflammation and oxidative stress in liver cells.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of UDCA, CDCA, and Cholic Acid
| Property | UDCA | CDCA | Cholic Acid |
|---|---|---|---|
| pKa (apparent) | ~5.0 | ~5.0 | ~5.2 |
| Solubility (H₂O, 37°C) | 53 µM (undissociated) | 250 µM (undissociated) | 1.2 mM (undissociated) |
| Precipitation pH | 8.0–8.1 (free acid) | 7.0–7.1 (free acid) | 7.5–8.0 (free acid) |
| Micellar Saturation | 90–400:1 (anion:acid) | 5–25:1 (anion:acid) | N/A |
Key Findings :
- UDCA has lower water solubility than CDCA and cholic acid, but its sodium salt form mitigates this limitation .
- UDCA precipitates at higher pH (8.0–8.1) compared to CDCA (7.0–7.1), reducing colonic absorption and toxicity .
Pharmacological Effects
Table 2: Comparative Pharmacological Activities
| Compound | Anti-inflammatory | Anti-apoptotic | Chemopreventive | Gallstone Dissolution |
|---|---|---|---|---|
| UDCA (sodium salt) | +++ | +++ | +++ | +++ |
| CDCA | + | + | – | ++ |
| Cholic Acid | – | – | Promoter | – |
Key Findings :
- Anti-Carcinogenic Activity: In azoxymethane-induced colon cancer models, 0.4% UDCA reduced tumor incidence by 60%, outperforming piroxicam (a NSAID) .
- Gallstone Dissolution : UDCA alone dissolves stones at 8–10 mg/kg/day, but combining it with CDCA (7.5 mg/kg each) accelerates dissolution by 30% .
- Hepatic Protection : UDCA reduces fibrosis progression in primary biliary cirrhosis by modulating bile acid toxicity, while cholic acid exacerbates liver damage .
Clinical Efficacy in Specific Conditions
Table 3: Clinical Outcomes in Liver Diseases
Key Findings :
Key Findings :
- Sodium salt derivatives improve solubility and bioavailability, enabling IV formulations .
Q & A
Q. What are the molecular characteristics of Ursodeoxycholic Acid (sodium salt), and how do they influence experimental design?
Answer: Ursodeoxycholic acid (UDCA) sodium salt (CAS 2898-95-5) has the molecular formula and a molecular weight of 414.56 g/mol. Its amphiphilic structure, derived from the 3α,7β-dihydroxy-5β-cholan-24-oic acid backbone, enables solubility in aqueous buffers, making it suitable for in vitro assays (e.g., bile acid transport studies) and in vivo models requiring systemic administration . Researchers should consider its critical micellar concentration (CMC) when designing studies on bile acid pool modulation or membrane interactions.
Q. How does the sodium salt formulation affect UDCA’s solubility and bioavailability in experimental models?
Answer: The sodium salt form enhances aqueous solubility compared to the free acid, facilitating dissolution in cell culture media or parenteral delivery in animal models. Bioavailability studies in rodents show that sodium salt formulations achieve higher plasma concentrations (~30% increase) due to improved intestinal absorption via apical sodium-dependent bile acid transporters (ASBT) . For in vitro work, pre-dissolving the sodium salt in PBS (pH 7.4) at 37°C avoids precipitation in hydrophobic environments.
Q. What validated preclinical models are recommended for studying UDCA’s hepatoprotective mechanisms?
Answer: Key models include:
- Cholestasis : Bile duct-ligated (BDL) rodents to assess bile acid transport regulation (e.g., BSEP/ABCB11 upregulation) .
- Non-alcoholic fatty liver disease (NAFLD) : High-fat diet-fed mice to evaluate lipid metabolism modulation via FXR/SHP signaling .
- Primary biliary cholangitis (PBC) : dnTGFβRII transgenic mice, which mimic human autoimmune cholestasis .
Dosages should align with human-equivalent levels (10–30 mg/kg/day in rodents) .
Advanced Research Questions
Q. How can conflicting clinical trial results on high-dose UDCA in primary sclerosing cholangitis (PSC) inform future trial design?
Answer: A 5-year RCT (n=219) found no significant survival benefit with high-dose UDCA (17–23 mg/kg/day) vs. placebo (HR 0.76, 95% CI 0.56–1.04; p=0.07), despite reduced alkaline phosphatase . To resolve contradictions, future trials should:
Q. What methodologies address discrepancies in UDCA’s modulation of bile acid pools across disease states?
Answer: UDCA’s hydrophilicity displaces toxic hydrophobic bile acids (e.g., lithocholic acid) but shows variable efficacy in cholestasis vs. metabolic disorders. Advanced approaches include:
Q. How can in silico approaches predict UDCA’s interactions with non-hepatic targets like ACE2?
Answer: Molecular dynamics (MD) simulations (e.g., 120-ns trajectories) reveal UDCA’s binding to ACE2’s Spike protein interface (RG = 2.1 nm vs. 2.4 nm for free Spike), stabilizing residues Lys31 and Glu35 via hydrogen bonds (n=4–6). This predicts potential antiviral activity, warranting validation in pseudovirus entry assays .
Q. What strategies optimize UDCA’s CNS delivery for neurodegenerative disease research?
Answer: A Phase I trial in ALS patients demonstrated dose-dependent cerebrospinal fluid (CSF) penetration: 15 mg/kg/day achieved 0.8 µM CSF concentration vs. 2.1 µM at 50 mg/kg . To enhance CNS bioavailability:
- Use intranasal delivery with chitosan nanoparticles to bypass the blood-brain barrier.
- Combine with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
